2,2-dimethyl-(513C)1,3-dioxane-4,6-dione

Vue d'ensemble

Description

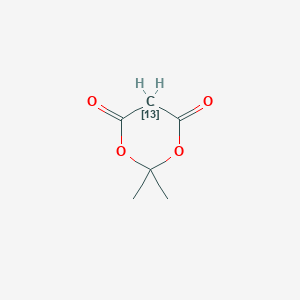

Meldrum’s Acid-13C, also known as 2,2-dimethyl-1,3-dioxane-4,6-dione-13C, is a labeled version of Meldrum’s Acid where the carbon-13 isotope is incorporated. Meldrum’s Acid itself is an organic compound with the formula C6H8O4, featuring a heterocyclic core with four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Meldrum’s Acid was originally synthesized by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include:

Reaction of malonic acid with isopropenyl acetate: (an enol derivative of acetone) in the presence of catalytic sulfuric acid.

Reaction of carbon suboxide (C3O2) with acetone: in the presence of oxalic acid.

For the labeled version, Meldrum’s Acid-13C, the synthesis would involve using carbon-13 labeled precursors in these reactions.

Industrial Production Methods

Industrial production of Meldrum’s Acid typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The use of carbon-13 labeled precursors would be more specialized and likely conducted in facilities equipped for isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions

Meldrum’s Acid undergoes various types of chemical reactions, including:

Electrophilic substitution: at the C5 position.

Nucleophilic attack: at the C4 and C6 positions.

Decomposition: at elevated temperatures, leading to cycloaddition and acylation reactions.

Common Reagents and Conditions

Electrophilic substitution: Typically involves reagents like halogens or nitrating agents under acidic conditions.

Nucleophilic attack: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Decomposition: Elevated temperatures are used to induce decomposition, which can be harnessed in synthetic applications.

Major Products

Electrophilic substitution: Substituted Meldrum’s Acid derivatives.

Nucleophilic attack: Various substituted products depending on the nucleophile used.

Decomposition: Products include cycloaddition and acylation products.

Applications De Recherche Scientifique

Organic Synthesis

Meldrum's acid serves as a key intermediate in the synthesis of complex organic molecules. Its derivatives are utilized to create various heterocyclic compounds and other biologically active molecules.

Table 1: Common Reactions Involving Meldrum's Acid

| Reaction Type | Description | Products |

|---|---|---|

| Electrophilic Substitution | Substitution at the C5 position using halogens or nitrating agents under acidic conditions | Substituted Meldrum’s acid derivatives |

| Nucleophilic Attack | Reaction with amines, alcohols, or thiols | Various substituted products |

| Decomposition | Heating leads to cycloaddition and acylation reactions | Cycloaddition products like quinolinones |

Medicinal Chemistry

Meldrum's acid and its derivatives have shown promise in medicinal chemistry due to their biological activities. Research indicates that they exhibit antimicrobial and anticancer properties. For example, Meldrum's acid derivatives have been explored for their ability to form complex structures that can inhibit cancer cell growth .

Case Study: Anticancer Activity

A study investigated the anticancer properties of Meldrum's acid derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, highlighting their potential as lead compounds for drug development .

Material Science

In the field of material science, Meldrum's acid is used in the production of polymers such as polyamides and polyurethanes. Its reactive nature allows it to be incorporated into polymer chains, enhancing material properties.

Table 2: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Production | Used in synthesizing polyamides and polyurethanes | Improved mechanical properties |

| Coatings | Acts as a cross-linking agent in coatings | Enhanced durability and resistance |

Environmental Chemistry

Meldrum's acid derivatives are also being investigated for their role in environmental chemistry. They can serve as precursors for biodegradable materials or as agents in pollution remediation processes due to their reactivity with various pollutants .

Industrial Applications

The compound is utilized in various industrial applications, including as a lubricant additive and a corrosion inhibitor for metals. Its ability to form stable complexes with heavy metals makes it suitable for these uses .

Case Study: Corrosion Inhibition

Research has shown that Meldrum's acid derivatives can effectively inhibit corrosion in steel when applied as a coating. This application not only protects metals but also contributes to sustainability by reducing the need for toxic inhibitors .

Mécanisme D'action

The mechanism of action of Meldrum’s Acid involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This high acidity and resonance stabilization make it highly reactive in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, such as forming bonds in polymerization or interacting with biological molecules in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Meldrum’s Acid is often compared to similar compounds like dimedone and barbituric acid:

These comparisons highlight the unique reactivity and stability of Meldrum’s Acid, making it a valuable compound in various chemical and industrial applications.

Activité Biologique

2,2-Dimethyl-(513C)1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is an organic compound with significant biological activity. Its unique structural features allow it to participate in various chemical reactions and exhibit antimicrobial and anticancer properties. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and applications.

- Molecular Formula : C6H8O4

- Molecular Weight : Approximately 144.13 g/mol

- Structure : Contains a dioxane ring with two carbonyl groups.

- pKa Value : Approximately 4.97, indicating its high acidity and ability to form stable enolates upon deprotonation.

Biological Activity Overview

Meldrum's acid and its derivatives have been investigated for their potential as antimicrobial and anticancer agents. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Meldrum's acid exhibits notable antimicrobial properties against various bacterial strains. Research has shown that its derivatives can effectively inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values for selected derivatives indicate strong antibacterial activity:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Derivative 3i | 12.4 | E. coli |

| Derivative 3h | 15.0 | Staphylococcus aureus |

| Derivative C9H10N4O4 | Varies | Multiresistant strains |

Anticancer Activity

The anticancer potential of Meldrum's acid derivatives has been extensively studied. Specific compounds have demonstrated selective toxicity towards cancer cell lines while showing minimal effects on normal cells.

- Selectivity Index (SI) values indicate the efficacy of these compounds:

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Derivative 3i | 15.7 | HeLa | 4.8 |

| Derivative 3h | 20.8 | A549 | 4.3 |

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of Meldrum's acid and evaluated their biological activities through in vitro tests against various microbes and cancer cell lines. The results indicated that modifications to the structure significantly influenced their antimicrobial and anticancer activities .

- Molecular Docking Studies : Molecular docking studies revealed that certain derivatives bind effectively to biological targets such as DNA and topoisomerase II beta, suggesting mechanisms through which these compounds exert their biological effects .

Propriétés

IUPAC Name |

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)[13CH2]C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444255 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123254-02-4 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.